molecular formula C8H5BrN2O2 B1520227 3-Bromopyrazolo[1,5-a]pyridine-5-carboxylic acid CAS No. 876379-79-2

3-Bromopyrazolo[1,5-a]pyridine-5-carboxylic acid

Cat. No. B1520227
CAS RN: 876379-79-2
M. Wt: 241.04 g/mol
InChI Key: HFRVEDSVNLUWFD-UHFFFAOYSA-N
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Description

“3-Bromopyrazolo[1,5-a]pyridine-5-carboxylic acid” is a chemical compound with the molecular formula C8H5BrN2O2 . It is a solid substance at room temperature .


Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyridine derivatives, which includes “this compound”, can be achieved through a 1,3-dipolar cycloaddition reaction with ethyl propionate and N-aminopyridine sulfates. These sulfates can be synthesized by the reactions of substituted pyridines and hydroxylamine-O-sulfonic acid .


Molecular Structure Analysis

The molecular structure of “this compound” is a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings .


Chemical Reactions Analysis

The chemical reactions involving “this compound” can involve the in situ formation of α,β-unsaturated ketones via a radical process, followed by [3+3] annulation with 3-aminopyrazoles in one pot .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 241.04 g/mol, a topological polar surface area of 54.6 Ų, and a complexity of 224. It has one hydrogen bond donor and three hydrogen bond acceptors .

Scientific Research Applications

Synthesis and Selective Inhibition Properties

Research has led to the synthesis of 4-aminopyrazolo[3,4-b]pyridines 5-carboxylic acid esters, which have shown high affinity and selectivity toward the A1 adenosine receptors. These compounds, particularly the methyl ester and isopropyl ester derivatives, demonstrated significant improvements in binding affinity, indicating potential applications in the development of selective inhibitors for adenosine receptors (Manetti et al., 2005).

Antimetabolite and Antitrypanosomal Activity

Derivatives of pyrazolo[1,5-a]pyrimidine have been found to possess beneficial properties as antimetabolites in purine biochemical reactions, attracting pharmaceutical interest for their antitrypanosomal activity. The synthesis of new pyrazolo[1,5-a]pyrimidines and related compounds containing the 1,2,3-triazole moiety has been depicted, showcasing their potential in drug development (Abdelriheem et al., 2017).

Antibacterial Properties

The synthesis of new polyheterocyclic ring systems derived from 3-Amino-5-bromo-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridine has been explored, leading to compounds with evaluated in vitro antibacterial properties. This research highlights the potential use of these compounds in developing new antibacterial agents (Abdel‐Latif et al., 2019).

Antitumor and Antimicrobial Activities

Novel N-arylpyrazole-containing enaminones have been synthesized, leading to substituted pyridine derivatives showing antitumor and antimicrobial activities. These findings open up new avenues for the development of therapeutic agents based on pyrazolo[1,5-a]pyridine derivatives (Riyadh, 2011).

Electrophilic Substitution Reactions

The chemical behavior of 2-Methylpyrazolo[1,5-a]pyridin-5-ol and related compounds under various electrophilic substitution reactions has been studied. This research provides insights into the regioselectivity of substitution reactions, which is crucial for designing synthetic pathways for novel derivatives (Brown & McGeary, 1994).

Mechanism of Action

The mechanism of action for the reactions involving “3-Bromopyrazolo[1,5-a]pyridine-5-carboxylic acid” can be controlled using the dimethylamino leaving group, where the initial condensation proceeds via an addition–elimination mechanism (aza-Michael type), thus bonding the NH2-group of the starting aminopyrazole with the Cβ .

Safety and Hazards

The safety information for “3-Bromopyrazolo[1,5-a]pyridine-5-carboxylic acid” includes hazard statements such as H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling . It should be stored in a sealed container in a dry environment at room temperature .

Future Directions

The future directions for “3-Bromopyrazolo[1,5-a]pyridine-5-carboxylic acid” could involve further exploration of its synthesis methods and potential applications. As it is part of the pyrazolo[1,5-a]pyrimidine family of compounds, which have shown significant photophysical properties, it could be of interest in material science . Additionally, functionalized pyrazolo[1,5-a]pyrimidines have shown potential as antitumor agents , suggesting possible directions for future medical research.

properties

IUPAC Name

3-bromopyrazolo[1,5-a]pyridine-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrN2O2/c9-6-4-10-11-2-1-5(8(12)13)3-7(6)11/h1-4H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFRVEDSVNLUWFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=C(C=N2)Br)C=C1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60671937
Record name 3-Bromopyrazolo[1,5-a]pyridine-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60671937
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

876379-79-2
Record name 3-Bromopyrazolo[1,5-a]pyridine-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60671937
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-bromopyrazolo[1,5-a]pyridine-5-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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